1-Bromo-2,5-dimethyl-4-nitrobenzene
Overview
Description
1-Bromo-2,5-dimethyl-4-nitrobenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene derivatives, which can provide insights into the chemical behavior and properties of similar compounds. These derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceutical agents, dyes, and electroluminescent materials .
Synthesis Analysis
The synthesis of bromo-nitrobenzene derivatives typically involves halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, other derivatives, such as 1,2-bis(bromomethyl)-4-fluorobenzene, are synthesized through diazotization and subsequent bromination . These methods indicate that bromo-nitrobenzene compounds can be synthesized through a series of well-established organic reactions, with the potential for high yields and selectivity.
Molecular Structure Analysis
The molecular structure of bromo-nitrobenzene derivatives can be characterized using various spectroscopic techniques. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . The crystal structure of a related compound, 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, was determined, revealing a 50:50 disorder with another similar compound in the crystal lattice . These findings suggest that the molecular structure of 1-Bromo-2,5-dimethyl-4-nitrobenzene could also be elucidated using similar analytical methods.
Chemical Reactions Analysis
Bromo-nitrobenzene derivatives participate in various chemical reactions. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit reactivity in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . These studies demonstrate the potential reactivity of bromo-nitrobenzene derivatives in both electrochemical and radical-mediated reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrobenzene derivatives can be influenced by their molecular structure. For example, the presence of substituents on the benzene ring can affect the compound's reactivity and stability. The electrochemical behavior of these compounds can vary significantly depending on the solvent used, as seen in the different reactivity of the radical anion in ionic liquids compared to conventional solvents . The crystal structure analysis also provides information on the solid-state properties, such as disorder in the crystal lattice .
Scientific Research Applications
Reactivity in Ionic Liquids
1-Bromo-2,5-dimethyl-4-nitrobenzene and its derivatives demonstrate altered reactivity in ionic liquids compared to conventional solvents. For instance, the radical anions of 1-bromo-4-nitrobenzene exhibit unique behavior in room temperature ionic liquids, reacting through a DISP type mechanism, which is different from their reactivity in typical non-aqueous solvents like acetonitrile. This suggests the ionic solvent might promote reactivity by stabilizing the charged products (Ernst et al., 2013).
Intermediate in Medicinal Synthesis
Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, derived from 1-Bromo-2,5-dimethyl-4-nitrobenzene, serve as intermediates in the synthesis of medications, notably dofetilide, which is used to treat arrhythmia. The synthesis methods and conditions for these intermediates have been optimized to enhance yield and efficiency, highlighting the chemical's role in pharmaceutical manufacturing (Zhai Guang-xin, 2006).
Polymer Solar Cells Enhancement
1-Bromo-4-Nitrobenzene (a derivative) has been utilized in polymer solar cells (PSCs). When introduced to the poly(3-hexylthiophene)/[6,6]-phenyl-C61-butyric acid methyl ester (P3HT/PCBM) active layer of PSCs, it significantly improved the device performance. The addition of this compound enhanced excitonic recombination and dissociation at the donor–acceptor interface, leading to a substantial increase in power conversion efficiency. This highlights its potential use in improving solar cell technologies (Fu et al., 2015).
Enhancement of Mesogenic Properties
1-Bromo-2,5-dimethyl-4-nitrobenzene derivatives have been used in the synthesis of liquid crystals. The reaction of pseudo‐glucal with derivatives of 1-bromo-2,5-dimethyl-4-nitrobenzene, in the presence of catalytic amounts of NiCl2(dppe), produced beta‐C‐aryl glycosides, which are precursors for chiral liquid crystals. This showcases the compound's application in the development of new materials with specific mesogenic (liquid crystal phase-inducing) properties (Bertini et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2,5-dimethyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQRRHGAQXGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356534 | |
Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-dimethyl-4-nitrobenzene | |
CAS RN |
15540-81-5 | |
Record name | 1-bromo-2,5-dimethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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